molecular formula C18H14FN5OS B2363518 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 1358802-48-8

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide

货号: B2363518
CAS 编号: 1358802-48-8
分子量: 367.4
InChI 键: AJSHAQRHNZHODS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide is a synthetic small molecule based on the triazoloquinoxaline scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . This compound is intended for non-human research applications only and is not for diagnostic, therapeutic, or personal use. The core 1,2,4-triazole moiety is a key pharmacophore in several approved drugs and is recognized for its ability to interact with biological targets through hydrogen bonding and dipole interactions, contributing to high binding affinity . Recent scientific investigations have highlighted the significant potential of triazoloquinoxaline derivatives in anticancer research. Specifically, rationally designed bis(triazolo)quinoxaline analogues have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase target in angiogenesis . The inhibition of VEGFR-2 blocks the VEGF signaling pathway, which is essential for tumor blood vessel formation, survival, and metastasis . Compounds sharing this structural framework have demonstrated promising cytotoxic activity against various human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), and have been shown to induce apoptosis and cause cell cycle arrest . The structure of this acetamide derivative incorporates a flat heteroaromatic system, a central thioether spacer, and a terminal fluorophenyl group, features that align with the pharmacophoric requirements of kinase inhibitors . Researchers can utilize this compound as a chemical tool or a reference standard in oncology and kinase inhibitor discovery programs, as well as in broader pharmacological screening of novel triazole-based therapeutics.

属性

IUPAC Name

N-(4-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSHAQRHNZHODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide represents a novel class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives , which have garnered attention for their potential biological activities, particularly in the fields of anticonvulsant , anticancer , and anti-VEGFR-2 activities. This article explores the synthesis, biological evaluation, and relevant case studies of this compound and its derivatives.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
  • Substitution Reactions : Subsequent reactions involve substitution at various positions on the quinoxaline ring to introduce functional groups such as fluorophenyl and thioether moieties.
  • Final Acetylation : The final product is obtained through acetylation of the amine group.

Anticonvulsant Activity

Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In a study evaluating several synthesized compounds including this compound, it was found that some derivatives demonstrated potent activity against metrazol-induced convulsions in animal models. For instance:

  • Compounds showed varying degrees of effectiveness with some reaching an ED50 value indicating their potential as anticonvulsants .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to assess anti-proliferative effects. The compound exhibited IC50 values indicating significant cytotoxicity.
  • A specific derivative was noted for its ability to inhibit cell growth effectively at low concentrations (IC50 values ranging from 1.9 to 3.23 µg/mL), suggesting a promising lead for further development .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

  • Intercalation with DNA : Studies indicate that triazoloquinoxaline derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : Some derivatives have shown inhibitory effects on topoisomerase II enzymes which are crucial for DNA unwinding during replication .

Recent Studies

Recent research has focused on synthesizing new derivatives with enhanced biological activity:

  • A study conducted in 2023 highlighted new [1,2,4]triazolo[4,3-a]quinoxaline derivatives that exhibited potent anti-VEGFR-2 activity. These compounds were specifically designed to target tumor angiogenesis by inhibiting vascular endothelial growth factor receptor signaling pathways .

Comparative Analysis

A comparative analysis of various triazoloquinoxaline compounds revealed that modifications at specific positions significantly influenced their biological activity:

CompoundCell Line TestedIC50 (µM)Activity Type
Compound AMCF-72.44Anticancer
Compound BHepG26.29Anticancer
Compound CVero>10Cytotoxicity

科学研究应用

Synthesis and Characterization

The synthesis of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinoxaline core followed by the introduction of the fluorophenyl acetamide moiety. Various characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticonvulsant Properties

Research has indicated that derivatives of triazoloquinoxaline exhibit significant anticonvulsant activity. In studies involving metrazol-induced convulsions in animal models, certain derivatives demonstrated efficacy comparable to standard anticonvulsants. Specifically, compounds derived from the triazoloquinoxaline scaffold have shown promise in reducing seizure frequency and severity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of related compounds were tested against various cancer cell lines, revealing that some derivatives possess potent cytotoxic effects. The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity. For instance, certain derivatives exhibited IC50 values as low as 2.44 μM against HepG2 liver cancer cells .

Antimicrobial Effects

In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of pathogens. Similar triazole derivatives have been documented to exhibit significant inhibitory effects on bacterial and fungal strains, suggesting a potential role in treating infectious diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several significant findings:

StudyFindings
Ghiaty et al. (2013)Identified novel anticonvulsant agents among synthesized triazoloquinoxaline derivatives.
El-Adl et al. (2020)Reported anticancer activities with IC50 values indicating effective cytotoxicity against multiple cancer cell lines.
Recent Studies (2023)Highlighted new derivatives as intercalative inhibitors of topoisomerase II with promising antiproliferative effects .

准备方法

Cyclization of 2-Nitroaniline Derivatives

The triazoloquinoxaline scaffold is typically synthesized via cyclization reactions. A validated approach involves:

  • Azide Formation : Treatment of substituted 2-nitroanilines with tert-butyl nitrite and trimethylsilyl azide (TMSN3) in acetonitrile to generate 2-nitroaryl azides.
  • Click Chemistry : Reaction of the azide with dimethyl acetylenedicarboxylate (DMAD) under catalyst-free conditions to form 1,2,3-triazole intermediates.
  • Nitro Reduction and Cyclization : Hydrogenation using a palladium/alumina catalyst reduces the nitro group, inducing spontaneous cyclization to yield the triazoloquinoxaline core.

Example Protocol :

  • Step 1 : 2-Nitroaniline (10 mmol) reacts with TMSN3 (12 mmol) and tert-butyl nitrite (15 mmol) in CH3CN (20 mL) at 0°C for 2 h.
  • Step 2 : The azide intermediate reacts with DMAD (12 mmol) in 2-methyltetrahydrofuran (2-Me-THF) at reflux for 12 h (Yield: 61–98%).
  • Step 3 : Hydrogenation under H2 (1 atm) with 5% Pd/Al2O3 in ethanol affords the triazoloquinoxaline (Yield: 75–85%).

N-Methylation Strategies

Introducing the methyl group at position 1 of the triazole ring is achieved via:

  • Dimethyl Carbonate (DMC) : Heating the triazoloquinoxaline with DMC and K2CO3 at 140°C for 16 h in a closed vessel (Yield: 78%).
  • Methyl Iodide : Traditional alkylation using CH3I and NaH in DMF, though less eco-friendly (Yield: 15–64%).

Thioether Linkage Establishment

Nucleophilic Substitution

The thioether bridge is introduced by reacting the triazoloquinoxaline-4-thiol with a halogenated acetamide precursor:

  • Synthesis of 2-Bromo-N-(4-fluorophenyl)acetamide :
    • 4-Fluoroaniline (10 mmol) reacts with bromoacetyl bromide (12 mmol) in dichloromethane (DCM) with triethylamine (TEA) as a base (Yield: 82–90%).
  • Thiol-Alkylation :
    • Triazoloquinoxaline-4-thiol (1 eq) reacts with 2-bromo-N-(4-fluorophenyl)acetamide (1.2 eq) in DMF using K2CO3 as a base at 60°C for 6 h (Yield: 68–75%).

Optimization Data :

Condition Solvent Base Temperature Yield (%)
Standard DMF K2CO3 60°C 68
Microwave-assisted 2-Me-THF Cs2CO3 100°C 82
Ultrasound EtOH TEA 25°C 58

Acetamide Functionalization

Carbodiimide-Mediated Coupling

An alternative route involves late-stage amide bond formation:

  • Synthesis of 2-Mercaptoacetic Acid Derivative :
    • Triazoloquinoxaline-4-thiol (1 eq) reacts with chloroacetic acid (1.5 eq) in NaOH/EtOH to form 2-((triazoloquinoxalin-4-yl)thio)acetic acid (Yield: 70%).
  • Amide Coupling :
    • The acid (1 eq) couples with 4-fluoroaniline (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DCM at 25°C (Yield: 85–90%).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Cyclization + Alkylation Fewer steps, high atom economy Requires toxic bromoacetyl bromide 68–75
Click Chemistry + Amidation Eco-friendly solvents, scalable Longer reaction times 82–90
Direct Thioether Formation Rapid, one-pot synthesis Lower regioselectivity 58–68

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during triazole formation may yield regioisomers. Using electron-deficient acetylene partners (e.g., DMAD) enhances selectivity.
  • Solvent Effects : 2-Me-THF improves yields in microwave-assisted reactions compared to DMF or acetonitrile.
  • Catalyst Loading : Reducing Pd catalyst loading from 10% to 5% maintains efficiency while lowering costs.

常见问题

Q. How can synthetic yield and purity of the compound be optimized?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For triazoloquinoxaline derivatives, key steps include:
  • Temperature : Maintain 60–80°C during cyclization to minimize side products (e.g., oxidation byproducts) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysts : Employ triethylamine or DMAP to accelerate amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., distinguishing methyltriazolo vs. fluorophenyl groups) .
  • X-ray Crystallography : Resolves absolute configuration; monoclinic systems (e.g., space group Cc) confirm planarity of the quinoxaline core .
  • HPLC-MS : Monitors reaction progress and quantifies impurities (<2%) using C18 columns and acetonitrile/water mobile phases .

Q. How should initial biological activity screening be designed?

  • Methodological Answer : Prioritize target-specific assays:
  • Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, IC50 reported for analogs: 10.5–15.0 µM) .
  • Antimicrobial : Disk diffusion assays against S. aureus and C. albicans; triazoloquinoxalines show zone diameters ≥15 mm at 50 µg/mL .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Focus on substituent effects using comparative
Substituent ModificationsBiological Activity (IC50, µM)Key Observation
4-Fluorophenyl (parent)12.3 (Antitumor)Baseline activity
4-Chlorophenyl analog9.8 (Antitumor)Enhanced lipophilicity
N-Methyltriazolo removal>50 (Inactive)Critical for target binding
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron-withdrawing groups (e.g., -F) enhance π-π stacking with kinase active sites .

Q. What strategies resolve contradictions in reported biological data?

  • Methodological Answer : Address discrepancies via:
  • Assay Standardization : Normalize protocols (e.g., ATP concentrations in kinase assays) to reduce variability .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation), which may explain inconsistent in vivo results .
  • Cross-Validation : Compare with structurally similar compounds (e.g., quinazolinones) showing analogous activity trends .

Q. How can mechanistic insights into its anticancer activity be elucidated?

  • Methodological Answer : Combine experimental and computational tools:
  • Target Identification : SILAC-based proteomics identifies binding partners (e.g., tubulin or topoisomerase II) .
  • Pathway Analysis : RNA-seq on treated cells reveals apoptosis markers (e.g., BAX/BCL-2 ratio) .
  • Molecular Dynamics : Simulate binding persistence (≥50 ns trajectories) to triazoloquinoxaline targets .

Q. What methodologies address stability and solubility challenges?

  • Methodological Answer : Improve pharmacokinetics via:
  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
  • Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .
  • Co-crystallization : Co-formers like succinic acid improve thermal stability (Tm ↑15°C) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。